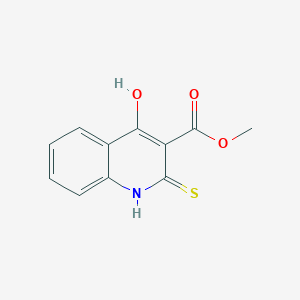
tert-Butylmethyl(1-methyl-1H-pyrazol-3-yl)carbamat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthese neuer Antibiotika
tert-Butylmethyl(1-methyl-1H-pyrazol-3-yl)carbamat: dient als ein wichtiges Zwischenprodukt bei der Synthese von Ceftolozan , einem Cephalosporin-Antibiotikum der fünften Generation. Dieses Antibiotikum zeigt eine starke Aktivität gegen grampositive und gramnegative Bakterien, einschließlich multiresistenter Stämme von Pseudomonas aeruginosa .
Entwicklung von entzündungshemmenden Medikamenten
Der Pyrazol-Rest, der in This compound vorhanden ist, ist ein gemeinsames Merkmal vieler entzündungshemmender Medikamente . Die Derivate der Verbindung könnten möglicherweise zur Entwicklung neuer Medikamente mit entzündungshemmenden Eigenschaften verwendet werden.
Erstellung bioaktiver Moleküle
Diese Verbindung kann verwendet werden, um bioaktive Moleküle zu erzeugen, die als Bausteine in der Medikamentenforschung dienen . Diese Moleküle können zur Entwicklung neuer Medikamente führen, die eine Vielzahl von Krankheiten bekämpfen.
Chemisch-biologische Experimente
Die Derivate der Verbindung können als Liganden in Kupfer(I)-katalysierten Azid-Alkin-Cycloadditionsreaktionen (CuAAC) wirken . Diese Anwendung ist besonders nützlich in chemisch-biologischen Experimenten für Biokonjugationszwecke.
Anwendungen in der Materialwissenschaft
This compound: und seine Derivate können in der Materialwissenschaft verwendet werden, um neuartige Materialien mit potenziellen Anwendungen in verschiedenen Industrien zu synthetisieren .
Pharmazeutische Forschung
Die Verbindung ist ein wertvoller Vorläufer bei der Herstellung von pharmazeutischen Wirkstoffen . Seine Vielseitigkeit bei der Bildung verschiedener Derivate macht es zu einem wichtigen Gut in der pharmazeutischen Forschung und Entwicklung.
Wirkmechanismus
Target of Action
It’s known that pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities , suggesting they interact with various biological targets.
Mode of Action
It’s worth noting that pyrazole derivatives are often involved in interactions with their targets that lead to changes in cellular processes .
Biochemical Pathways
Given the broad physiological and pharmacological activities of pyrazole derivatives , it can be inferred that multiple pathways could be influenced.
Result of Action
The wide range of physiological and pharmacological activities of pyrazole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity .
Cellular Effects
The effects of tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses and functions .
Molecular Mechanism
At the molecular level, tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant biochemical and physiological changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential impact on overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
tert-butyl N-methyl-N-(1-methylpyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13(5)8-6-7-12(4)11-8/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNOBZMTMVKCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NN(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzofuro[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1449600.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid](/img/structure/B1449603.png)
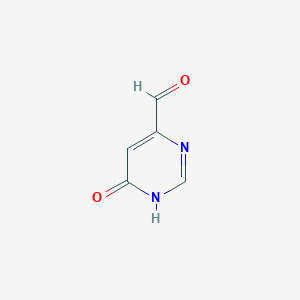
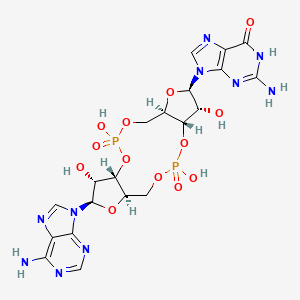
![9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1449607.png)
![1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1449608.png)
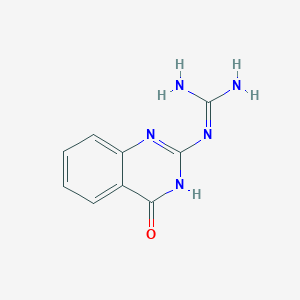
![5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1449610.png)

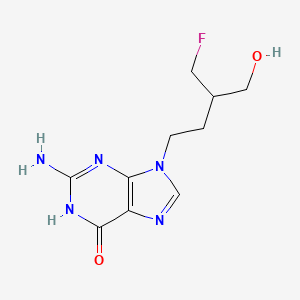

![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)
![1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449620.png)
